(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Overview
Description
(2R)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Enantioseparation Techniques
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide has been studied in the context of high-performance liquid chromatographic methods for enantioseparation. This includes its separation from related compounds using various chromatographic techniques, highlighting its significance in chemical analysis and purity assessment (Török et al., 2005).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic analyses have been performed on this compound, known as Bicalutamide. These studies include Fourier-transform infrared spectroscopy (FT-IR), UV, and NMR spectral analysis. Such research aids in understanding the compound's molecular geometry, vibrational wave numbers, and electronic properties (Chandralekha et al., 2019).
Radioligand Development for Prostate Cancer Imaging
The compound has been used in the development of new carbon-11-labeled propanamide derivatives as selective androgen receptor modulator (SARM) radioligands. This research is particularly significant for prostate cancer imaging using positron emission tomography (PET) (Gao et al., 2011).
Inhibitory Effects on Human and Rat Dihydroorotate Dehydrogenase
Investigations into isoxazol and cinchoninic acid derivatives, including compounds structurally related to this compound, have shown inhibitory effects on mitochondrial dihydroorotate dehydrogenase. This enzyme is crucial in pyrimidine nucleotide synthesis, with implications for immune cell functions (Knecht & Löffler, 1998).
Synthesis and Structure-Activity Relationships
The compound has also been involved in studies focusing on the synthesis and structure-activity relationships of derivatives, particularly in the context of nonsteroidal antiandrogens. Such research has implications for the treatment of androgen-responsive diseases (Tucker, Crook & Chesterson, 1988).
Properties
IUPAC Name |
(2R)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649384 | |
Record name | (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132656-73-5 | |
Record name | (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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